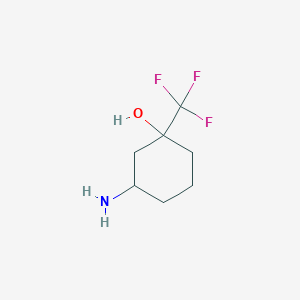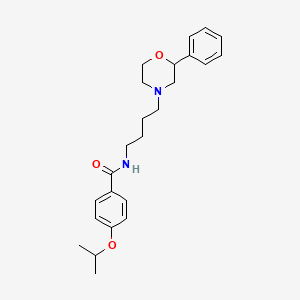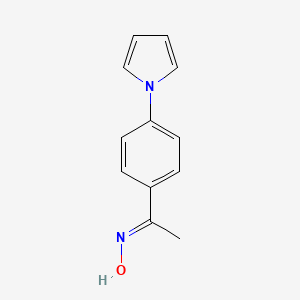
2-(チオフェン-2-イル)ピリジン-2-イルメタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl(thiophen-2-yl)methanol is an organic compound that features both pyridine and thiophene rings connected through a methanol group. This compound is of significant interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in scientific research.
科学的研究の応用
Pyridin-2-yl(thiophen-2-yl)methanol has a wide range of applications in scientific research, including:
作用機序
Target of Action
Related compounds have shown activity against various biological targets .
Mode of Action
It’s known that related compounds can undergo reactions catalyzed by transition metals, such as copper . This process involves the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones .
Biochemical Pathways
Related compounds have been shown to participate in oxidation reactions involving water . This suggests that Pyridin-2-yl(thiophen-2-yl)methanol might also be involved in similar biochemical pathways.
Result of Action
Related compounds have shown anti-fibrotic activities . They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s known that related compounds can undergo reactions under mild conditions .
生化学分析
Biochemical Properties
It is known that this compound can undergo reactions such as oxidation
Molecular Mechanism
It is known that it can undergo a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(thiophen-2-yl)methanol typically involves the reaction of pyridine and thiophene derivatives. One common method is the copper-catalyzed synthesis, where pyridin-2-yl-methanes undergo direct Csp3-H oxidation with water under mild conditions . This method is efficient and yields the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of Pyridin-2-yl(thiophen-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of transition metal catalysts, such as copper, is common in these processes to ensure high efficiency and yield.
化学反応の分析
Types of Reactions
Pyridin-2-yl(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of Pyridin-2-yl(thiophen-2-yl)methanol.
Substitution: Palladium-catalyzed reactions are often employed for substitution reactions involving aryl and alkenyl chlorides.
Major Products Formed
Oxidation: The major product formed is pyridin-2-yl-methanone.
Substitution: The products depend on the substituents introduced during the reaction.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine ring and have shown significant biological activities.
2-Phenylpyridine: This compound is structurally similar but features a phenyl ring instead of a thiophene ring.
Uniqueness
Pyridin-2-yl(thiophen-2-yl)methanol is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to similar compounds with only one type of aromatic ring.
特性
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBONUSBLZQUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)




![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)
![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)



![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

